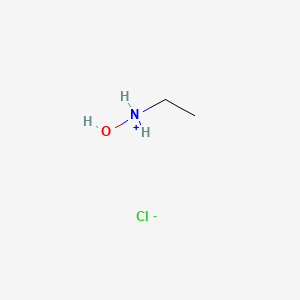
2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of nitriles with hydroxylamine to form amidoximes, which then undergo cyclization to yield the oxadiazole ring . Another method involves the use of Meldrum’s acids under microwave irradiation and solvent-free conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as PTSA-ZnCl2 are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.
Substitution: The compound can undergo substitution reactions where different substituents are introduced into the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitriles, hydroxylamine, and Meldrum’s acids. Reaction conditions often involve the use of catalysts such as PTSA-ZnCl2 and microwave irradiation to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar structural features but different properties.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.
1,2,3-Oxadiazole: Less commonly used but still of interest in certain applications.
Uniqueness
2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its potential therapeutic applications make it a valuable compound in various fields .
Properties
IUPAC Name |
2-(4-oxo-1,2,5-oxadiazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-3(8)1-2-4(9)6-10-5-2/h1H2,(H,6,9)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTJTBFRVAIJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NONC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-(dimethylsulfamoyl)-3-ethyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7777496.png)








![Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)


![Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide](/img/structure/B7777599.png)
